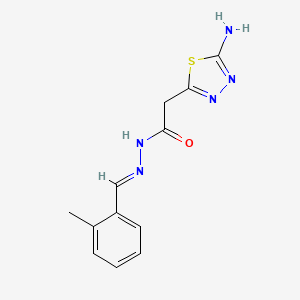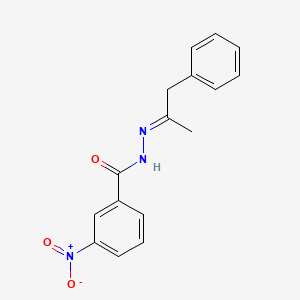
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide
Descripción general
Descripción
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide, also known as ATMA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation, such as cyclin D1 and Bcl-2.
Biochemical and physiological effects:
Studies have shown that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has several biochemical and physiological effects. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under normal laboratory conditions. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide in lab experiments. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has poor solubility in water, which can limit its use in certain experiments. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.
Direcciones Futuras
There are several future directions for the study of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide. One potential direction is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide and its potential as an anti-cancer agent. Further studies are also needed to determine the potential toxicity and side effects of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide in vivo. Finally, there is potential for the development of derivatives of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2-methylbenzylidene)acetohydrazide has been shown to have potential as an anti-cancer agent, as it induces apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-8-4-2-3-5-9(8)7-14-15-10(18)6-11-16-17-12(13)19-11/h2-5,7H,6H2,1H3,(H2,13,17)(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJBCWVTKZNQMJ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863189.png)

![methyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863207.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863212.png)
![2-(dimethylamino)ethyl 3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3863220.png)

![N-[(4-bromophenyl)(phenyl)methyl]urea](/img/structure/B3863249.png)
![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)
![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)
![2-(3-chlorophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3863281.png)



![2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3863301.png)